tert-butyl-(4-aminobutyl)carbamat

Physical chemistry Analytical characterization Quality control

PROTAC and spermidine analogue design requires precise C4 spacing-C2/C6 linkers are not functionally interchangeable. tert-Butyl-(4-aminobutyl)carbamate delivers the exact 4-carbon inter-nitrogen spacing. • Defined C4 alkyl spacer for PROTAC linker libraries & spermidine analogue synthesis. • Antikinetoplastid IC50 >100,000 nM confirms no confounding biological activity. • ≥97% purity (GC), suitable for direct use in PROTAC synthesis. Standard B2B global shipping.

Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
CAS No. 68892-12-6
Cat. No. B3056089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl-(4-aminobutyl)carbamat
CAS68892-12-6
Molecular FormulaC16H19NO3S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1S(=O)(=O)O)C2=CC=CC(=C2)C
InChIInChI=1S/C16H19NO3S/c1-3-17(15-9-6-7-13(2)11-15)12-14-8-4-5-10-16(14)21(18,19)20/h4-11H,3,12H2,1-2H3,(H,18,19,20)
InChIKeyKJGKGAPEKFTEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl-(4-aminobutyl)carbamate: C4-Spacer Mono-Boc Diamine Linker


tert-Butyl-(4-aminobutyl)carbamate (syn. N-Boc-1,4-diaminobutane, NH2-C4-NH-Boc; correct CAS 68076-36-8) is a bifunctional C4-spacer molecule bearing one free primary amine and one Boc-protected amine, belonging to the alkyl/ether class of PROTAC linkers . With a molecular formula of C9H20N2O2, molecular weight 188.27 g/mol, density 0.984 g/mL at 20 °C, and refractive index n20/D 1.460 , this compound serves as a versatile building block for introducing a precisely defined four-carbon spacing between molecular modules in pharmacologically active compounds, spermidine analogues, iron chelators, iron oxide nanoparticle coatings, and PROTAC degrader molecules . Note: The user-provided CAS 68892-12-6 corresponds to a benzenesulfonic acid derivative and does not match this compound; the authoritative CAS for tert-butyl-(4-aminobutyl)carbamate is 68076-36-8 [1].

Chemistry

Mono-Boc C4 diamine enables orthogonal conjugation via free amine with later deprotection.

Spacer

Four-carbon bridge matches native spermidine inter-nitrogen distance for analogue design.

Use Context

PROTAC linker libraries, nanocarrier surface engineering, bioreducible gene delivery scaffolds.

Why Spacer Length Matters: C4 vs. C2, C3, and C6 Analogs


Mono-Boc-protected diamines with different methylene spacer lengths—C2 (N-Boc-1,2-diaminoethane), C3 (N-Boc-1,3-diaminopropane), C4 (the target compound), and C6 (N-Boc-1,6-diaminohexane)—are not functionally interchangeable despite sharing the Boc-amine protecting group chemistry . In PROTAC design, linker length governs ternary complex formation efficiency, cellular permeability, and degradation potency; alkyl linkers shorter than 4 carbons restrict conformational sampling needed for simultaneous POI and E3 ligase engagement, while those exceeding 6 carbons reduce effective molarity, predispose the complex to hydrophobic collapse, and introduce hook-effect limitations . In polyamine-based gene delivery vectors, transfection efficiency exhibits explicit side-chain spacer-length dependence across C2, C4, and C6 variants, with each length producing distinct efficacy and cytotoxicity profiles that preclude simple analog substitution [1]. Furthermore, the C4 spacer uniquely matches the native methylene spacing between the N1 and N8 amino groups in spermidine, making it the essential intermediate for spermidine analogue synthesis—a requirement that C2, C3, and C6 spacers cannot satisfy .

C2/C3 shorter

Restricted conformational sampling may limit ternary complex formation in PROTACs and alter spermidine pharmacophore recognition.

C6 longer

Reduced effective molarity and hook-effect risks; extended spacing deviates from native polyamine architecture.

Physical state

C3 analog partially solidifies at ~20 °C, complicating volumetric dispensing; C4 remains liquid under standard lab storage.

Quantitative Differentiation Evidence for tert-Butyl-(4-aminobutyl)carbamate


Physical-Chemical Property Differentiation: Density and Refractive Index

The target compound (C4 spacer) exhibits distinct physical properties that differentiate it from the C3 and C6 homologs. Density decreases systematically with increasing chain length: C4 (0.984 g/mL) vs. C3 (0.998 g/mL) vs. C6 (0.965 g/mL), all measured at 20 °C (lit.) . Refractive index (n20/D) follows a non-monotonic trend: C4 (1.460), C3 (1.454), and C6 (1.462) . These differences are analytically resolvable and serve as identity confirmation and purity assessment parameters for incoming quality control. The C4 compound is a liquid at room temperature, whereas the C3 analog has a melting point of 22 °C, meaning C3 may partially solidify under standard laboratory storage conditions (~20–22 °C), potentially complicating accurate volumetric dispensing .

Density / RI
Supplier specification
C4: d 0.984 g/mL, n20/D 1.460; Δd +0.019 vs C6, −0.014 vs C3; Δn +0.006 vs C3, −0.002 vs C6
Supports identity confirmation in incoming QC
All at 20 °C; C3 mp 22 °C may complicate dispensing
Physical chemistry Analytical characterization Quality control

Transfection Efficiency in Poly(disulfide amine) Vectors: C4 vs. C2 vs. C6

In a direct comparative study of poly(disulfide amine) gene delivery vectors synthesized from three N-Boc-protected diamines (C2: N-Boc-1,2-diaminoethane; C4: N-Boc-1,4-diaminobutane; C6: N-Boc-1,6-diaminohexane), genetic transfection efficiency was explicitly side-chain spacer-length dependent [1]. The C6-spacer polymer, poly(CBA-DAH), achieved transfection efficiency comparable to the gold-standard bPEI 25 kDa in 293T, HeLa, and NIH3T3 cells, and mediated a 7-fold higher luciferase expression than bPEI 25 kDa in the hard-to-transfect C2C12 mouse myoblast cell line [1]. The C4-spacer polymer (derived from the target compound) occupied an intermediate performance position: superior to the C2-spacer polymer but below the C6 variant in transfection potency, while all three polymers (C2, C4, C6) demonstrated significantly lower cytotoxicity than bPEI 25 kDa by MTT assay [1]. Polymer molecular weights were tightly controlled (3.3–4.7 kDa, polydispersity 1.12–1.17), and all three exhibited superior buffering capacity to bPEI 25 kDa in the pH 7.4–5.1 range, confirming that spacer length—not polymer size or buffering—drives the differential transfection outcome [1].

Transfection ranking
Reported comparison
C6 polymer: 7-fold higher luciferase vs bPEI in C2C12 cells; C4 polymer: intermediate position between C2 and C6; all polymers showed lower cytotoxicity than bPEI
C4 spacer provides moderate transfection with low cytotoxicity profile
Poly(disulfide amine) vectors in 293T, HeLa, NIH3T3, C2C12 cells; MW 3.3–4.7 kDa
Gene delivery Nonviral vectors Polymer chemistry

Carboxy-Silane Iron Oxide Nanoparticle Functionalization for Bimodal MRI/Optical Imaging

Stanicki et al. (2014) specifically selected N-Boc-1,4-butanediamine (the target C4 compound) as the linker to conjugate Lissamine rhodamine B sulfonyl chloride fluorophore to carboxy-silane coated ultrasmall superparamagnetic iron oxide nanoparticles (USPIO) for bimodal magnetic resonance and optical imaging [1]. The synthetic route proceeded via amide bond formation between the nanoparticle surface carboxylic acid groups and the unprotected amine of N-Boc-1,4-butanediamine, followed by Boc deprotection in acidic medium to expose the terminal amine for fluorophore conjugation [1]. The resulting hybrid nanoparticles enabled direct in cellulo tracking of USPIO internalization pathways and cellular distribution during mitosis, and demonstrated successful in vivo bimodal imaging in a mouse model [1]. Neither the C2, C3, nor C6 analogs were employed in this published protocol; the C4 spacer was the demonstrated length for achieving both adequate aqueous dispersibility of the intermediate and sufficient spatial separation between the iron oxide core and the fluorophore to preserve the optical properties of rhodamine [1]. The Sigma-Aldrich product entry explicitly references this application as a key documented use case for the C4 compound .

Nanoparticle imaging
Protocol context
C4 linker used for USPIO-rhodamine conjugate; in cellulo tracking and in vivo mouse bimodal MRI/optical imaging demonstrated
C4 established for fluorophore-core spacing in carboxy-silane platform
C2/C3/C6 not validated in this published protocol
Nanomedicine Iron oxide nanoparticles MRI contrast agents

C4 Spacer as Native Mimetic for Spermidine Analogue Synthesis

Spermidine (N1-(3-aminopropyl)-1,4-butanediamine) contains a native 4-carbon spacing between its N1 and N8 amino groups. The target compound, tert-butyl-(4-aminobutyl)carbamate, provides a mono-Boc-protected C4-diamine fragment that directly corresponds to this native spermidine substructure . This structural congruence is the basis for its established and widely cited application as an intermediate for spermidine analogue synthesis, as documented in the Sigma-Aldrich and Thermo Fisher product specifications . In contrast, C2 (ethylenediamine-based) and C3 (propylenediamine-based) spacers produce analogues with foreshortened inter-nitrogen distances that alter polyamine transporter recognition, DNA-binding geometry, and enzyme-substrate interactions with spermidine/spermine acetyltransferase (SSAT) and deoxyhypusine synthase (DHS) [1]. The C6 spacer yields extended analogues that exceed the natural spacing. Patent literature on biologically active spermidine analogues explicitly describes the use of Boc-protected C4-diamine fragments in the regioselective construction of N1- and N8-substituted spermidine derivatives, underscoring the structural non-substitutability of the C4 building block [1].

Spermidine mimicry
Class-level inference
C4 matches native 4-atom N1–N8 spacing of spermidine; C2, C3, C6 deviate
Structural requirement for spermidine analogue design
Polyamine transport and enzyme recognition context-dependent
Polyamine chemistry Spermidine analogues Medicinal chemistry

PROTAC Linker Role: C4 General-Purpose vs. C6 Mcl-1 Inhibitor

In the PROTAC linker landscape, NH2-C4-NH-Boc (the target compound, also designated 'compound 15') and NH2-C6-NH-Boc serve distinct roles despite both belonging to the alkyl/ether class . NH2-C4-NH-Boc is catalogued as a general-purpose PROTAC linker used in the synthesis of a broad series of PROTAC molecules targeting diverse proteins . In contrast, NH2-C6-NH-Boc is specifically associated with Mcl-1 inhibitor synthesis based on PROTAC technology, indicating a target-specific linker application . Alkyl linker length optimization literature establishes that C4 falls within the commonly used PROTAC linker length range (4–15 carbon atoms) and offers a balance of conformational flexibility without the excessive lipophilicity and hook-effect risks of longer alkyl chains . C3 linkers restrict ternary complex conformational sampling, while C5 and longer linkers increase lipophilicity incrementally (each methylene adding a near-constant logP increment), affecting membrane permeability, metabolic stability, and susceptibility to β-oxidation . The antikinetoplastid activity of NH2-C4-NH-Boc has been measured: IC50 > 100,000 nM against both Leishmania donovani LV9 axenic amastigotes and Trypanosoma brucei gambiense, indicating negligible intrinsic antiparasitic activity—a desirable property for a linker that should not introduce off-target pharmacology .

PROTAC scope
Cross-study comparable
NH2-C4-NH-Boc: general-purpose linker; NH2-C6-NH-Boc: Mcl-1 specific; antiparasitic IC50 > 100,000 nM (inactive)
Broadest applicability with no intrinsic off-target activity
Linker classification per supplier specs; IC50 confirms low risk of confounding
PROTAC Targeted protein degradation Linker chemistry

High-Confidence Application Scenarios for tert-Butyl-(4-aminobutyl)carbamate


PROTAC Degrader Library Synthesis with a General-Purpose C4 Linker

For PROTAC screening libraries where linker length must be systematically varied, tert-butyl-(4-aminobutyl)carbamate provides a defined 4-carbon alkyl spacer with demonstrated general applicability across diverse protein targets, distinct from the C6 analog which is specifically associated with Mcl-1 inhibitor programs . The compound's antikinetoplastid IC50 exceeding 100,000 nM confirms that the free linker introduces no confounding biological activity in cellular assays, an important consideration during hit-to-lead triaging . Commercially available at ≥97% purity (GC/NT) from Sigma-Aldrich and 99.97% from MedChemExpress, it meets the purity requirements for PROTAC synthesis without additional purification .

Spermidine Analogue Medicinal Chemistry: Polyamine Transport or Metabolism

In the synthesis of N1- or N8-substituted spermidine analogues—relevant to cancer, parasitic disease, and neuroprotection research—the C4 mono-Boc-diamine fragment is structurally mandatory because it replicates the native 4-carbon inter-nitrogen spacing of spermidine . Substituting the C3 or C6 mono-Boc-diamine generates analogues with altered pharmacophores that fail to engage spermidine/spermine acetyltransferase (SSAT), deoxyhypusine synthase (DHS), or the polyamine transport system in a native-like manner [1]. Both Sigma-Aldrich and Thermo Fisher explicitly cite spermidine analogue preparation as a primary application of this compound, reflecting decades of established synthetic methodology .

Iron Oxide Nanoparticle Functionalization for Bimodal MRI/Optical Imaging

Researchers developing carboxy-silane USPIO platforms for bimodal imaging should adopt the C4 linker as the validated spacer for fluorophore conjugation, as demonstrated by Stanicki et al. (2014) in successful in cellulo tracking and in vivo mouse imaging studies [2]. The C4 spacer provided adequate separation between the iron oxide core and the rhodamine fluorophore to maintain optical properties while preserving nanoparticle aqueous dispersibility [2]. Using C2 or C3 alternatives would reduce the fluorophore-to-core distance, potentially quenching fluorescence through proximity to the superparamagnetic core, while C6 alternatives introduce additional hydrophobic surface area that may promote nanoparticle aggregation .

Bioreducible Poly(disulfide amine) Gene Delivery Vector Development

In the rational design of poly(disulfide amine) gene delivery libraries, the C4 spacer polymer occupies a defined performance niche: intermediate transfection efficiency between the weaker C2-spacer polymer and the highly potent C6-spacer polymer, combined with significantly lower cytotoxicity than bPEI 25 kDa [3]. This makes the C4 building block the appropriate choice when moderate transfection potency is sufficient but minimal cytotoxicity is paramount—such as in primary cell transfection or in vivo applications where the potent C6-spacer polymer may trigger unacceptable inflammatory responses [3]. The documented superior buffering capacity of all three spacer-length polymers in the pH 7.4–5.1 range confirms that endosomal escape capability is preserved regardless of spacer choice, isolating spacer length as the independent variable governing differential transfection outcomes [3].

Application
Selection Property
Validation Focus
PROTAC library construction
General-purpose C4 alkyl linker
Ternary complex formation efficiency across targets
Spermidine analogue synthesis
Native 4-carbon inter-nitrogen spacing
Polyamine transporter / enzyme recognition fidelity
USPIO bimodal imaging probes
Fluorophore-to-core distance & aqueous dispersibility
Fluorescence quenching and nanoparticle aggregation
Bioreducible gene delivery vectors
Intermediate transfection / low cytotoxicity balance
Transfection-toxicity trade-off in primary cells
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